molecular formula C24H21BrN4OS B10954544 N-benzyl-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

N-benzyl-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B10954544
M. Wt: 493.4 g/mol
InChI Key: LXWOCLFSAWGAGI-UHFFFAOYSA-N
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Description

N-benzyl-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique combination of benzyl, bromophenyl, and triazole moieties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:

    Formation of Triazole Core: The triazole core is synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.

    S-Alkylation: The sulfanyl group is introduced through S-alkylation reactions.

    Final Coupling: The final step involves the coupling of the synthesized intermediate with benzyl and phenylacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and debrominated products.

    Substitution: Various substituted benzyl or bromophenyl derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity .

Properties

Molecular Formula

C24H21BrN4OS

Molecular Weight

493.4 g/mol

IUPAC Name

N-benzyl-2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C24H21BrN4OS/c1-28-23(19-12-14-20(25)15-13-19)26-27-24(28)31-17-22(30)29(21-10-6-3-7-11-21)16-18-8-4-2-5-9-18/h2-15H,16-17H2,1H3

InChI Key

LXWOCLFSAWGAGI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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